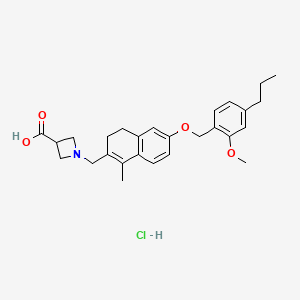
1-((6-((2-Methoxy-4-propylbenzyl)oxy)-1-methyl-3,4-dihydronaphthalen-2-yl)methyl)azetidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((6-((2-Methoxy-4-propylbenzyl)oxy)-1-methyl-3,4-dihydronaphthalen-2-yl)methyl)azetidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C27H34ClNO4 and its molecular weight is 472.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((6-((2-Methoxy-4-propylbenzyl)oxy)-1-methyl-3,4-dihydronaphthalen-2-yl)methyl)azetidine-3-carboxylic acid hydrochloride, also known as Ceralifimod (ONO-4641), is a synthetic compound that acts as a selective agonist for sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases, primarily due to its ability to modulate immune cell trafficking and inflammatory responses.
The molecular formula of Ceralifimod is C27H34ClNO4, with a molecular weight of 472.0 g/mol. The compound is characterized by a complex structure that includes a naphthalene moiety and an azetidine carboxylic acid derivative.
| Property | Value |
|---|---|
| Molecular Formula | C27H34ClNO4 |
| Molecular Weight | 472.0 g/mol |
| IUPAC Name | 1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid; hydrochloride |
| Purity | ≥95% (HPLC) |
Ceralifimod functions as an S1P receptor agonist, which plays a critical role in the regulation of lymphocyte trafficking. By selectively activating S1P receptors, particularly S1P1, it influences the egress of lymphocytes from lymphoid tissues into circulation, thereby modulating immune responses. This mechanism is particularly beneficial in conditions characterized by aberrant immune activation.
Autoimmune Diseases
Research indicates that Ceralifimod has significant efficacy in treating autoimmune diseases such as multiple sclerosis (MS) and psoriasis. In clinical studies, it has been shown to reduce the frequency of relapses in MS patients by effectively sequestering lymphocytes in lymph nodes, thus preventing them from entering the central nervous system and contributing to neuroinflammation .
Pharmacokinetics and Safety
Pharmacokinetic studies demonstrate that Ceralifimod has favorable absorption characteristics with a half-life that supports once-daily dosing. Safety profiles indicate that it is generally well-tolerated, with common adverse effects being mild and transient .
Clinical Trials
Several clinical trials have evaluated the efficacy of Ceralifimod in autoimmune conditions:
- Multiple Sclerosis Trial : A phase II study involving patients with relapsing-remitting MS demonstrated a statistically significant reduction in annualized relapse rates compared to placebo .
- Psoriasis Study : In patients with moderate to severe plaque psoriasis, treatment with Ceralifimod resulted in significant improvements in Psoriasis Area and Severity Index (PASI) scores after 12 weeks .
In Vitro Studies
In vitro assays have shown that Ceralifimod effectively inhibits the migration of T cells in response to chemokines, supporting its role as an immunomodulatory agent. This effect is mediated through its action on S1P receptors which are crucial for T cell homing .
In Vivo Models
Animal models of autoimmune diseases have further validated the therapeutic potential of Ceralifimod. For example, studies using experimental autoimmune encephalomyelitis (EAE), a model for MS, showed that treatment with Ceralifimod led to reduced disease severity and inflammatory cell infiltration into the central nervous system .
Properties
Molecular Formula |
C27H34ClNO4 |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C27H33NO4.ClH/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30;/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30);1H |
InChI Key |
SZQLDGAGEBHJLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















